Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound belonging to the class of tetrazolopyrimidines This compound is characterized by the presence of a difluoromethoxyphenyl group, a methyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines.
Neuroprotection: Research has demonstrated its neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it valuable for studying drug-receptor interactions and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways involved in cell proliferation, leading to its antitumor effects. Additionally, its neuroprotective properties are attributed to its ability to modulate inflammatory pathways and reduce oxidative stress .
Comparison with Similar Compounds
ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the difluoromethoxyphenyl group in ETHYL 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE contributes to its unique pharmacological properties.
Properties
Molecular Formula |
C15H15F2N5O3 |
---|---|
Molecular Weight |
351.31 g/mol |
IUPAC Name |
ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15F2N5O3/c1-3-24-13(23)11-8(2)18-15-19-20-21-22(15)12(11)9-6-4-5-7-10(9)25-14(16)17/h4-7,12,14H,3H2,1-2H3,(H,18,19,21) |
InChI Key |
SIHWMUBMHJVAST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OC(F)F)C |
Origin of Product |
United States |
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